2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile is an organic compound with the molecular formula C11H7FN2O. It is a heterocyclic compound containing a furan ring substituted with an amino group, a fluorophenyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring .
Industrial Production Methods: the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
2-Amino-5-phenylfuran-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
2-Amino-5-(4-bromophenyl)furan-3-carbonitrile: The presence of a bromine atom may influence its reactivity and biological effects.
Uniqueness: The presence of the fluorine atom in 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVFOQJSCOFXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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